Antibody Affinity Retention: m-BuATE (ATE) Preserves 2-Fold Higher Binding Affinity Than Direct Iodogen Labeling
In a direct head-to-head comparison using the F(ab′)2 fragment of monoclonal antibody OC 125 labeled against the CA 125 antigen, ATE-based indirect labeling preserved an affinity constant (Ka) of (5.2 ± 1.0) × 10^10 M^-1, which is approximately 2.1-fold higher than the Ka of (2.5 ± 0.9) × 10^10 M^-1 obtained with the conventional Iodogen direct electrophilic iodination method [1]. The study also examined a high-ATE condition (240 nmol ATE exposure), which yielded a reduced Ka of (4.2 ± 2.4) × 10^9 M^-1, underscoring the importance of optimizing ATE stoichiometry to preserve antigen-binding capacity [1].
| Evidence Dimension | Antibody-antigen binding affinity constant (Ka) |
|---|---|
| Target Compound Data | (5.2 ± 1.0) × 10^10 M^-1 (low ATE, 35 nmol) |
| Comparator Or Baseline | (2.5 ± 0.9) × 10^10 M^-1 (Iodogen method) |
| Quantified Difference | 2.1-fold higher Ka (p < 0.005 based on Scatchard analysis) |
| Conditions | OC 125 F(ab′)2 monoclonal antibody fragment; CA 125 antigen binding; Scatchard analysis |
Why This Matters
Higher Ka directly translates to improved immunoreactivity, which is essential for achieving adequate tumor-to-background ratios in diagnostic imaging and therapeutic targeting.
- [1] Zalutsky MR, Narula AS. Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate. Cancer Res. 1988 Mar 15;48(6):1446-1450. PMID: 3345515. View Source
